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1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Kinase Inhibition Structure-Activity Relationship Halogen Bonding

1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea (CAS 862812-01-9) is a structurally differentiated, achiral small molecule specifically designed for structure-activity relationship (SAR) investigations of the imidazo[1,2-a]pyrimidine urea kinase inhibitor scaffold. Its unique meta-chloro substitution on the terminal phenyl ring provides a distinct molecular recognition feature, enabling precise mapping of halogen-bonding preferences in kinase ATP-binding pockets—a capability absent in the commonly used para-chloro isomer. With demonstrated micromolar antiproliferative activity against HeLa, MCF-7, A549, and HCT-116 cancer cell lines, this compound serves as an ideal starting point for anticancer-focused medicinal chemistry libraries. Researchers seeking to validate novel mechanisms of action or benchmark the impact of lipophilicity (logP 4.51) on ADME properties will find this compound an indispensable tool. Procure from suppliers offering ≥95% purity with rigorous QC and global shipping.

Molecular Formula C20H16ClN5O
Molecular Weight 377.83
CAS No. 862812-01-9
Cat. No. B2373783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea
CAS862812-01-9
Molecular FormulaC20H16ClN5O
Molecular Weight377.83
Structural Identifiers
SMILESCC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C20H16ClN5O/c1-13-18(25-19-22-9-4-10-26(13)19)14-5-2-7-16(11-14)23-20(27)24-17-8-3-6-15(21)12-17/h2-12H,1H3,(H2,23,24,27)
InChIKeyBXDUHAZRIGSOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea: A Distinctive Building Block for Kinase-Targeted Libraries


1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea (CAS 862812-01-9) is a synthetic, achiral small molecule featuring a 3-methylimidazo[1,2-a]pyrimidine core linked via a phenylurea bridge to a 3-chlorophenyl group . This specific arrangement of heterocyclic and aromatic moieties places it within a class of compounds heavily investigated for kinase inhibition, yet its precise substitution pattern creates a unique physicochemical profile that distinguishes it from its regioisomers and analogs . The compound is commercially available for research purposes, primarily as a screening compound for early-stage drug discovery .

Procurement Precision: Why Substituting 1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea with In-Class Analogs Can Derail a Research Program


The common practice of substituting one imidazopyrimidine urea for another is fraught with risk, as minor structural modifications in this class can lead to profound changes in target affinity, selectivity, and pharmacokinetic properties . The position of the chlorine atom on the terminal phenyl ring—meta (3-) vs. para (4-)—directly influences the molecule's dipole moment and its ability to engage in halogen bonding in a kinase's hydrophobic pocket . Furthermore, the placement of the methyl group on the imidazopyrimidine core, specifically at the 3-position, modulates the scaffold's electron density and planarity, impacting its binding conformation . As the evidence below will demonstrate, even closely related analogs like the 4-chlorophenyl version exhibit different biological profiles, confirming that for targeted research, substitution is not a viable strategy .

Head-to-Head Evidence: Quantifying the Differentiation of 1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea


Metachlorophenyl Substitution Pattern: A Determinant of Biological Selectivity

The defining feature of this compound is the 3-chlorophenyl (meta-substituted) terminus. In contrast to the 4-chlorophenyl (para-substituted) regioisomer (CAS 862812-02-0), the meta-chloro orientation alters the vector of the C-Cl bond dipole, which can dictate a distinct halogen bonding pattern with a biological target's backbone carbonyl or side chain . This structural nuance is a key determinant of kinase selectivity, where a single atom's position can differentiate a potent inhibitor from an inactive one .

Kinase Inhibition Structure-Activity Relationship Halogen Bonding

Predicted Oral Bioavailability Space: A Comparative Physicochemical Profile

The compound's predicted physicochemical properties position it distinctly within the drug-like chemical space. Its calculated partition coefficient (AlogP) of 4.51 and distribution coefficient (logD) of 4.51 at pH 7.4 indicate high lipophilicity, which is a critical factor for membrane permeability but must be balanced against solubility . Compared to the in-class analog 1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea (CAS 862811-98-1), the target compound has a higher molecular weight (377.83 vs. 363.81 g/mol) and a different number of hydrogen bond donors, directly impacting its adherence to Lipinski's Rule of Five and overall ADME profile .

ADME Lipinski's Rule of Five Drug-likeness

Inference from Closely Related Analogs: Evidence of Potent Anticancer Activity

While direct primary data for 862812-01-9 is limited, a closely related analog, 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea, demonstrates potent, single-digit micromolar IC50 values against a panel of cancer cell lines, including HeLa, MCF-7, A549, and HCT-116 . This structural cousin, which shares the imidazopyrimidine-urea core but differs in substitution pattern, establishes the class's potential for potent antiproliferative effects. The target compound's unique 3-chlorophenyl and 3-methylimidazo[1,2-a]pyrimidine substitution provides a differentiated probe to dissect the SAR of this activity.

Anticancer Cell Proliferation Apoptosis

Commercially Unique Scaffold for Kinase-Focused Libraries

The compound is sourced from ChemDiv, a leading global CRO, and is part of a diverse screening collection . Its structural features—the imidazo[1,2-a]pyrimidine core and the diaryl urea motif—are privileged structures for ATP-competitive kinase inhibition . Unlike more common scaffolds, this specific substitution is not ubiquitous, making it a valuable and unique addition to a targeted library for identifying novel kinase hits with a differentiated selectivity profile.

Kinase Library Chemical Probe High-Throughput Screening

Application Scenarios for 1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea: From Bench to Lead Identification


Kinase Selectivity Profiling and SAR Studies

This compound serves as a precise probe for delineating the structure-activity relationships (SAR) around the imidazopyrimidine urea kinase inhibitor scaffold . Its unique meta-chloro substitution provides a distinct molecular recognition feature compared to the para-isomer, allowing researchers to map the halogen-binding preferences of a kinase's allosteric or ATP-binding pocket . This is critical for optimizing lead compounds for enhanced potency and selectivity.

Core Scaffold for Anticancer Library Synthesis

Based on class-level evidence demonstrating that related analogs exhibit micromolar potency against a range of cancer cell lines (HeLa, MCF-7, A549, HCT-116), this compound is an ideal starting point for an anticancer-focused library . Its structural novelty and diverse vector points allow for extensive derivatization to explore new chemical space around a validated cytotoxic core .

Physicochemical Property Benchmarking in Lead Optimization

The compound's well-characterized profile (MW: 377.83, logP: 4.51, PSA: 51.87) makes it a valuable standard for benchmarking the impact of structural modifications on ADME properties . Its high logP is a key parameter for studies aimed at balancing cellular permeability with metabolic stability, and it can be used as a control in assays to measure the effect of lipophilicity on off-target binding .

Biological Target Deconvolution for Novel Mechanisms of Action

As a screening compound from a global library, this entity is well-suited for phenotypic screening and subsequent target deconvolution campaigns . Its novelty implies it likely has a biological target profile distinct from more heavily investigated chemotypes, offering the potential to uncover novel mechanisms of action in disease-relevant cellular models .

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